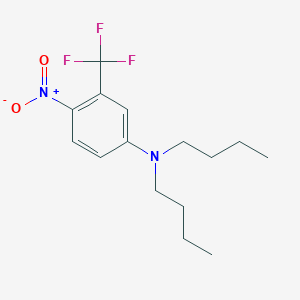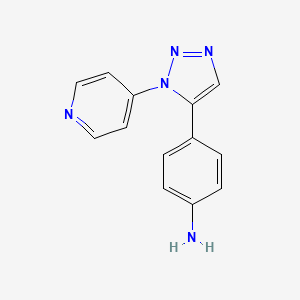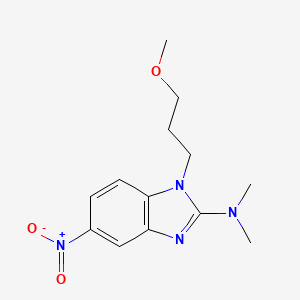
1-(3-Methoxypropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Alkylation: The 1-position of the benzimidazole ring can be alkylated using 3-methoxypropyl chloride in the presence of a base such as potassium carbonate.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxypropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(3-Aminopropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxypropyl group.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its benzimidazole core.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxypropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxypropyl)-4-piperidinamine
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(3-Methoxypropyl)acrylamide
Uniqueness
1-(3-Methoxypropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is unique due to the presence of both a nitro group and a methoxypropyl group on the benzimidazole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
832102-46-2 |
|---|---|
Fórmula molecular |
C13H18N4O3 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
1-(3-methoxypropyl)-N,N-dimethyl-5-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C13H18N4O3/c1-15(2)13-14-11-9-10(17(18)19)5-6-12(11)16(13)7-4-8-20-3/h5-6,9H,4,7-8H2,1-3H3 |
Clave InChI |
FIYRKJRJAILHQJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=C(N1CCCOC)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
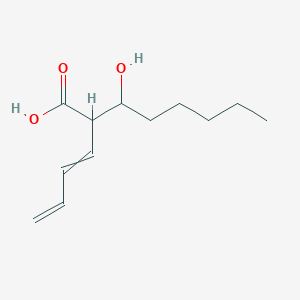


![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)

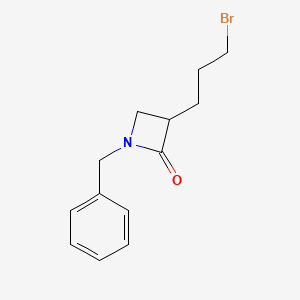
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
